molecular formula C10H18O2 B13688838 2-Methyl-6-oxaspiro[4.5]decan-9-ol

2-Methyl-6-oxaspiro[4.5]decan-9-ol

Cat. No.: B13688838
M. Wt: 170.25 g/mol
InChI Key: ZWNCYWDMCJVTAU-UHFFFAOYSA-N
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Description

2-Methyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C10H18O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxaspiro[4.5]decan-9-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a reagent that introduces the spiro structure. For example, the reaction of a ketone with a diol under acidic conditions can lead to the formation of the spiro compound. The reaction conditions typically involve the use of a strong acid, such as sulfuric acid, and a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxaspiro[4.5]decan-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and are carried out at elevated temperatures.

Major Products Formed

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.

Scientific Research Applications

2-Methyl-6-oxaspiro[4.5]decan-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[4.5]decan-9-ol: This compound is structurally similar but lacks the methyl group at the 2-position.

    Oliceridine: A compound with a similar spiro structure, used as a mu-opioid receptor agonist.

Uniqueness

2-Methyl-6-oxaspiro[4.5]decan-9-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its properties and applications compared to similar compounds.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-6-oxaspiro[4.5]decan-9-ol

InChI

InChI=1S/C10H18O2/c1-8-2-4-10(6-8)7-9(11)3-5-12-10/h8-9,11H,2-7H2,1H3

InChI Key

ZWNCYWDMCJVTAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CC(CCO2)O

Origin of Product

United States

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